2'-deoxyadenosine-5'-13C monohydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H15N5O4 |

|---|---|

Molecular Weight |

270.25 g/mol |

IUPAC Name |

(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxy(113C)methyl)oxolan-3-ol;hydrate |

InChI |

InChI=1S/C10H13N5O3.H2O/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7;/h3-7,16-17H,1-2H2,(H2,11,12,13);1H2/t5-,6+,7+;/m0./s1/i2+1; |

InChI Key |

WZJWHIMNXWKNTO-JAXFXGRRSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)[13CH2]O)O.O |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O.O |

sequence |

A |

Origin of Product |

United States |

Foundational & Exploratory

molecular weight and properties of 2'-deoxyadenosine-5'-13C monohydrate

Technical Reference: 2'-Deoxyadenosine-5'- C Monohydrate

Executive Summary

This technical guide provides a comprehensive analysis of 2'-deoxyadenosine-5'-

Chemical Identity & Molecular Weight Analysis[1][2][3]

Structural Composition

The compound consists of the purine nucleobase adenine linked to a 2'-deoxyribose sugar via a

Chemical Formula:

Precise Molecular Weight Calculation

Accuracy in mass spectrometry (MS) and stoichiometric preparation requires distinguishing between molecular weight (average atomic masses) and monoisotopic mass (exact mass of the most abundant/specified isotopes).

| Component | Formula | Calculation Basis | Value (Da) |

| Unlabeled Anhydrous | Average MW | 251.24 | |

| Isotope Shift | +1.0034 | ||

| Labeled Anhydrous | Average MW | 252.25 | |

| Water of Hydration | Average MW | 18.02 | |

| Total Target MW | Labeled Monohydrate | Average MW | 270.27 |

Monoisotopic Mass (Exact Mass for MS):

- C: 12.00000

- C: 13.00335

- H: 1.00783

- N: 14.00307

- O: 15.99491

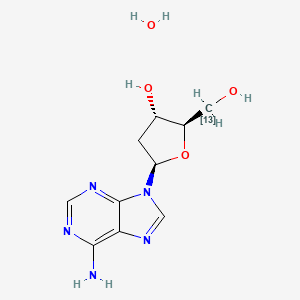

Structural Visualization

The following diagram illustrates the chemical connectivity, highlighting the site of isotopic labeling at the 5' carbon.

Figure 1: Structural schematic of 2'-deoxyadenosine-5'-

Physicochemical Properties[1][5][6][7][8][9]

Understanding the physical behavior of the labeled compound is essential for experimental design. While the isotope effect on chemical reactivity is negligible, it drastically alters spectroscopic properties.

| Property | Specification | Experimental Note |

| Appearance | White crystalline powder | Hygroscopic; handle in low humidity. |

| Solubility (Water) | ~25 mg/mL | Heating to 37°C may facilitate dissolution. |

| Solubility (DMSO) | >50 mg/mL | Preferred solvent for high-concentration stocks. |

| Melting Point | 187–189 °C | Decomposes upon melting. |

| UV Absorbance ( | 260 nm ( | Identical to unlabeled standard (pH 7.0). |

| pKa | N1: 3.8; N6: ~13 | Protonation state affects NMR shifts. |

| Stability | >2 years at -20°C | Protect from light to prevent photo-oxidation. |

Applications in Research & Drug Development[10]

NMR Spectroscopy: Backbone Conformation

The primary utility of 5'-

-

Problem: In unlabeled samples, the H5'/H5'' proton signals often overlap heavily.

-

Solution: 5'-

C labeling allows for Heteronuclear Single Quantum Coherence (HSQC) experiments. This spreads the signals into the carbon dimension, resolving the H5'/H5'' resonances. -

Mechanism: The

coupling constants (between C5' and the Phosphorus atom) can be measured to determine the

Metabolic Flux Analysis (MFA)

In drug development, this compound serves as a tracer for the Purine Salvage Pathway .

-

Tracking: The

C label at the 5' position is retained when the nucleoside is phosphorylated to dAMP, dADP, and dATP. -

Differentiation: It allows researchers to distinguish between de novo synthesis (unlabeled) and salvage pathway utilization (labeled) in cellular assays.

Mass Spectrometry Internal Standard

While fully labeled (

-

Cost Efficiency: Single-label synthesis is often less expensive than uniform labeling.

-

Spectral Clarity: It avoids the "isotope envelope" broadening seen with heavily labeled compounds, providing a clean +1 Da shift (or +1.003 Da exact) for high-resolution instruments (Orbitrap/FT-ICR).

Experimental Protocols

Preparation of Stock Solutions

Objective: Create a stable 100 mM stock solution.

-

Weighing: Accurately weigh 27.0 mg of 2'-deoxyadenosine-5'-

C monohydrate.-

Note: The monohydrate mass (270.27 g/mol ) must be used for calculation, not the anhydrous mass.

-

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO.

-

Why DMSO? Water stocks are prone to bacterial growth and hydrolysis over long periods. DMSO ensures sterility and chemical stability.

-

-

Dissolution: Vortex for 30 seconds. If undissolved, warm to 37°C for 5 minutes.

-

Aliquot & Store: Dispense into 50

L aliquots in amber tubes. Store at -20°C or -80°C.

Quality Control: HPLC-MS Workflow

Before use in critical NMR or metabolic studies, purity must be verified.

Methodology:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5

m). -

Mobile Phase A: Water + 0.1% Formic Acid.[3]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

-

Gradient: 0-10% B over 15 mins (Nucleosides are polar and elute early).

-

Detection:

-

UV at 260 nm (Purity).

-

MS (ESI+): Monitor m/z 253.11 (Anhydrous labeled cation

).

-

Figure 2: Quality Control workflow ensuring chemical purity and isotopic validation.

Synthesis & Production Overview

While researchers typically purchase this reagent, understanding its origin aids in troubleshooting impurities.

Enzymatic Transglycosylation (Standard Route):

-

Donor: 5'-

C-labeled Thymidine (synthesized from -

Acceptor: Adenine.

-

Catalysts: Nucleoside Phosphorylases (PNPase/TPase).

-

Process: The enzyme cleaves the labeled sugar from thymidine and transfers it to the adenine base.

-

Purification: Crystallization from water yields the monohydrate form.[4]

References

-

Cambridge Isotope Laboratories. (2023). Stable Isotopes for Biomolecular NMR. Retrieved from

-

Sigma-Aldrich. (2023). 2'-Deoxyadenosine monohydrate Product Specification. Retrieved from

-

Oogo, Y., et al. (2008). Preparation of 2′-deoxyribonucleosides with an identically 2H/13C-labeled sugar residue. Nucleic Acids Symposium Series. Retrieved from

-

MedChemExpress. (2023). 2'-Deoxyadenosine-13C5 monohydrate Datasheet. Retrieved from

-

PubChem. (2023). Deoxyadenosine Compound Summary. National Library of Medicine. Retrieved from

Introduction: The Significance of Site-Specific Isotopic Labeling

An In-Depth Technical Guide to the Chemical Structure of 5'-¹³C Labeled Deoxyadenosine Monohydrate

This guide provides a comprehensive technical overview of 5'-¹³C labeled deoxyadenosine monohydrate, a critical tool for researchers, scientists, and drug development professionals. We will delve into its molecular structure, methods for structural elucidation, and its applications, grounding our discussion in established scientific principles and field-proven insights. Our focus is not merely on procedural steps but on the underlying causality that informs experimental design and data interpretation.

In the realm of molecular biology and pharmacology, understanding the fate of nucleosides within complex biological systems is paramount. Deoxyadenosine is a fundamental building block of DNA. The introduction of a stable, heavy isotope like Carbon-13 (¹³C) at a specific atomic position creates a powerful analytical probe without significantly altering the molecule's chemical properties.[1] This site-specific labeling, particularly at the 5'-position of the deoxyribose sugar, offers a unique vantage point for tracking the molecule's interactions and transformations.

The 5'-carbon is of particular interest as it is the site of phosphorylation, a key step in the formation of nucleotides (dAMP, dADP, dATP) and the subsequent incorporation into DNA. Labeling this position allows for unambiguous tracking of these metabolic processes. This guide will explore the definitive chemical structure of 5'-¹³C deoxyadenosine monohydrate and the rigorous analytical methodologies required to verify its identity and purity.

Molecular Architecture: Structure and Properties

The chemical integrity of an isotopically labeled standard is the bedrock of its utility. The structure of 5'-¹³C deoxyadenosine monohydrate is composed of three key components: the adenine nucleobase, the deoxyribose sugar with a ¹³C isotope at the 5'-position, and a single molecule of water integrated into its crystal lattice.

Core Chemical Structure

The molecule consists of an adenine base linked via a β-N9-glycosidic bond to the 1'-carbon of a 2'-deoxyribose sugar. The critical modification is the replacement of the naturally abundant ¹²C atom at the 5'-position of the sugar ring with a ¹³C isotope.

Caption: Chemical structure of 5'-¹³C deoxyadenosine with associated water molecule (monohydrate).

The Role of the Monohydrate

Deoxyadenosine readily crystallizes from water to form a stable monohydrate.[2] The water molecule is not merely surface-adsorbed; it is an integral part of the crystal structure, forming specific hydrogen bonds with the nucleoside. This has two practical implications for researchers:

-

Molecular Weight: The molecular weight must be calculated inclusive of the water molecule for accurate preparation of standard solutions.

-

Stability: The crystalline hydrate form is generally more stable for long-term storage than the anhydrous form.[2]

Physicochemical Properties

Accurate quantitative analysis relies on well-defined physical and chemical properties. The data below pertains to the monohydrate form.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N₅O₄ (with ¹³C at 5' position) | PubChem[3] |

| Molecular Weight | 270.25 g/mol | InvivoChem[4] |

| Appearance | White crystalline powder | Thermo Fisher Scientific[5] |

| Melting Point | 188.0-194.0 °C | Thermo Fisher Scientific[5] |

| Solubility | Water: 25 mg/mL | Sigma-Aldrich[6] |

| Storage Temperature | 2-8°C | Sigma-Aldrich[6] |

Definitive Structural Characterization

Verifying the precise location of the ¹³C label and the overall structural integrity of the molecule is a non-negotiable step. This is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques are complementary: NMR confirms the exact position of the label, while MS confirms the correct mass and isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for determining the position of isotopic labels.[7] The presence of a ¹³C nucleus at the 5'-position introduces unique and unambiguous spectral features.

-

Sample Preparation: Dissolve ~5-10 mg of 5'-¹³C deoxyadenosine monohydrate in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Acquisition of 1D Spectra:

-

Acquire a standard ¹H NMR spectrum. This will confirm the presence of all expected protons.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This provides a signal for each unique carbon environment.[8]

-

-

Acquisition of 2D Spectra:

-

Acquire a ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum. This experiment correlates each carbon with its directly attached proton(s), providing definitive assignment.

-

-

Data Analysis:

-

¹³C Spectrum: Identify the signal corresponding to the C5' carbon. In unlabeled deoxyadenosine, this peak appears around 61-64 ppm.[9][10] The presence of a strong signal in this region for the labeled compound is the first confirmation.

-

¹H Spectrum: The protons on the C5' carbon (H5' and H5'') will appear as a complex multiplet. Crucially, they will exhibit a large one-bond coupling constant (¹J_CH) to the attached ¹³C nucleus, which will split the proton signal if not decoupled.

-

HSQC Spectrum: The definitive proof comes from the HSQC spectrum. A cross-peak will be observed correlating the ¹³C signal at ~62 ppm with the proton signals of the H5' and H5'' protons. This directly links the labeled carbon to its attached protons, confirming the 5'-labeling position.

-

Caption: Workflow for NMR-based structural verification of 5'-¹³C labeled deoxyadenosine.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the correct molecular weight, which directly reflects the successful incorporation of the single ¹³C isotope. Isotope Dilution Mass Spectrometry is a primary analytical technique for this purpose.[11][12]

-

Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of the labeled compound in a suitable solvent, typically a mixture of water and acetonitrile with a small amount of formic acid for better ionization.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography (LC) for sample introduction.

-

Method:

-

Inject the sample into the LC-MS system.

-

Acquire data in positive electrospray ionization (ESI+) mode.

-

Monitor for the protonated molecular ion [M+H]⁺.

-

-

Data Analysis:

-

The theoretical mass of unlabeled deoxyadenosine [M+H]⁺ is approximately 252.1091 g/mol .

-

The theoretical mass of 5'-¹³C labeled deoxyadenosine [M+H]⁺ is approximately 253.1125 g/mol (a mass shift of +1.0034 Da).

-

The presence of a dominant peak at the expected m/z for the labeled compound confirms the successful incorporation of one ¹³C atom. The relative intensity of any peak at the unlabeled mass indicates the isotopic purity.

-

Caption: Workflow for mass spectrometry verification of 5'-¹³C labeled deoxyadenosine.

Applications in Advanced Research

The utility of 5'-¹³C deoxyadenosine monohydrate stems from its ability to act as a tracer and an internal standard in a variety of sophisticated experimental contexts.

-

Quantitative Bioanalysis: In mass spectrometry-based quantification, stable isotope-labeled analogues are the gold standard for use as internal standards.[13][14] By spiking a known amount of 5'-¹³C deoxyadenosine into a complex biological sample (e.g., plasma, tissue digest), one can accurately quantify the endogenous, unlabeled deoxyadenosine. The labeled standard co-elutes with the analyte and experiences identical matrix effects and ionization suppression, allowing for highly precise and accurate measurements.[11][12][15][16]

-

Metabolic Flux Analysis: The ¹³C label can be traced as the deoxyadenosine is metabolized by cellular machinery. This allows researchers to follow the pathways of nucleoside salvage and phosphorylation, providing critical data on cellular metabolism in both healthy and disease states.

-

Enzyme Kinetics and Mechanism: The slight increase in mass due to the ¹³C atom can lead to a small but measurable change in the rate of enzymatic reactions involving the 5'-carbon. This phenomenon, known as a Kinetic Isotope Effect (KIE), provides powerful insights into the transition state of an enzyme-catalyzed reaction, helping to elucidate its mechanism.[17][18][19]

-

Structural Biology with NMR: In NMR studies of large DNA molecules or DNA-protein complexes, selective ¹³C labeling can simplify complex spectra.[20][21] By labeling only specific positions like the 5'-carbon, researchers can isolate signals from that region, making it possible to study local structure and dynamics that would otherwise be obscured in a uniformly labeled sample.

Conclusion

5'-¹³C labeled deoxyadenosine monohydrate is a meticulously designed chemical tool whose value is underpinned by its precise and verifiable structure. Its synthesis and characterization demand rigorous analytical oversight, primarily through NMR and MS, to ensure both the correct placement of the isotopic label and high isotopic purity. For researchers in drug development and the life sciences, this compound provides an indispensable standard for the accurate quantification of its endogenous counterpart and a sophisticated probe for investigating the intricate dynamics of nucleic acid metabolism and interaction. The causal link between its defined structure and its analytical utility makes it a cornerstone of modern bioanalytical and mechanistic studies.

References

-

Production, Isolation, and Characterization of Stable Isotope-Labeled Standards for Mass Spectrometric Measurements of Oxidatively-Damaged Nucleosides in RNA. ACS Omega. [Link]

-

Stable Isotope Labeled DNA: A New Strategy for the Quantification of Total DNA Using Liquid Chromatography–Mass Spectrometry. Analytical Chemistry. [Link]

-

Measurement of Enzyme Isotope Effects. PubMed. [Link]

-

Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle. PubMed. [Link]

-

Stable Isotope Labeled DNA: A New Strategy for the Quantification of Total DNA Using Liquid Chromatography-Mass Spectrometry. PubMed. [Link]

-

Production, Isolation, and Characterization of Stable Isotope-Labeled Standards for Mass Spectrometric Measurements of Oxidatively-Damaged Nucleosides in RNA. NIST. [Link]

-

Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides. PubMed. [Link]

-

2'-Deoxyadenosine monohydrate. PubChem. [Link]

-

Isotope Effects as Probes for Enzyme Catalyzed Hydrogen-Transfer Reactions. MDPI. [Link]

-

α-d-2′-Deoxyadenosine, an irradiation product of canonical DNA and a component of anomeric nucleic acids: crystal structure, packing and Hirfeld surface analysis. IUCr Journals. [Link]

-

Isotope Labeling Mass spectrometry to Quantify Endogenous and Exogenous DNA Adducts and Metabolites of 1,3-Butadiene In Vivo. PMC. [Link]

-

Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides. Nature Protocols. [Link]

-

Deoxyadenosine. PubChem. [Link]

-

Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR. PMC. [Link]

-

Complete1H and13C NMR spectral assignment of α- and β-adenosine, 2′-deoxyadenosine and their acetate derivatives. ResearchGate. [Link]

-

The Chemical Synthesis and Nuclear Magnetic Resonance Spectroscopy of Adenosylcobalamin Selectivity Enriched with Carbon-13. ACS Publications. [Link]

-

Binding Isotope Effects: Boon and Bane. PMC. [Link]

-

Supporting Information. ScienceOpen. [Link]

-

Dependence of 13C NMR Chemical Shifts on Conformations of RNA Nucleosides and Nucleotides. UNL Digital Commons. [Link]

-

What is 13C-NMR Spectroscopy? Ft. Professor Dave. YouTube. [Link]

-

Heavy water. Wikipedia. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

8.8: Isotope Effects in Chemical Reactions. Chemistry LibreTexts. [Link]

-

5.7: 13C-NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

5'-Deoxyadenosine. PubChem. [Link]

-

5'-deoxyadenosine. ChemBK. [Link]

-

Not all 5′-deoxyadenosines are created equal: Tracing the provenance of 5′-deoxyadenosine formed by the radical S-adenosyl-L-methionine enzyme 7-carboxy-7-deazaguanine synthase. PMC. [Link]

-

Isotope-Labeled Compounds. Life Technologies (India) Pvt. Ltd.. [Link]

-

An overview of methods using 13C for improved compound identification in metabolomics and natural products. PMC. [Link]

-

Chemical structures of (a) 2'‐deoxyadenosine (dA, MW=251 g.mol⁻¹), (b)... ResearchGate. [Link]

-

A bioactive molecule made by unusual salvage of radical SAM enzyme byproduct 5-deoxyadenosine blurs the boundary of primary and secondary metabolism. PMC. [Link]

Sources

- 1. Heavy water - Wikipedia [en.wikipedia.org]

- 2. 2'-Deoxyadenosine monohydrate | 16373-93-6 [chemicalbook.com]

- 3. 2'-Deoxyadenosine monohydrate | C10H15N5O4 | CID 9549172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2'-Deoxyadenosine monohydrate-2′-13C I CAS#: I 13C labeled 2'-Deoxyadenosine monohydrate I InvivoChem [invivochem.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. ≥99%, synthetic (organic), powder | Sigma-Aldrich [sigmaaldrich.com]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. 2'-Deoxyadenosine (958-09-8) 13C NMR spectrum [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Stable Isotope Labeled DNA: A New Strategy for the Quantification of Total DNA Using Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Production, Isolation, and Characterization of Stable Isotope-Labeled Standards for Mass Spectrometric Measurements of Oxidatively-Damaged Nucleosides in RNA | NIST [nist.gov]

- 15. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides | Springer Nature Experiments [experiments.springernature.com]

- 17. Measurement of Enzyme Isotope Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Isotope Effects as Probes for Enzyme Catalyzed Hydrogen-Transfer Reactions | MDPI [mdpi.com]

- 19. Binding Isotope Effects: Boon and Bane - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Molecular Insights: A Technical Guide to the Advantages of Site-Specific 13C Labeling at the 5' Position in Nucleosides

Abstract

Stable isotope labeling is a cornerstone of modern biochemical and pharmaceutical research, providing an unparalleled window into the intricate dance of molecules. Among these techniques, site-specific carbon-13 (¹³C) labeling of nucleosides, the fundamental units of DNA and RNA, offers profound insights into their structure, metabolism, and interactions. This in-depth guide focuses on the strategic advantages of introducing a ¹³C label specifically at the 5'-position of the ribose or deoxyribose sugar. We will explore how this precise isotopic placement serves as a powerful tool for researchers in structural biology, metabolic engineering, and drug development, enabling a deeper understanding of nucleic acid conformation, metabolic flux, and the mechanisms of therapeutic agents.

Introduction: The Power of Precision in Isotopic Labeling

In the vast landscape of molecular biology, understanding the dynamic nature of nucleosides and their derivatives is paramount. While uniform isotopic labeling provides a broad overview of molecular fate, site-specific labeling acts as a high-precision instrument, allowing us to probe specific atomic positions and the biochemical events they govern. The 5'-position of a nucleoside is a hub of critical activity; it is the site of phosphorylation to form nucleotides, a key process in everything from energy metabolism (ATP) to the synthesis of nucleic acids. Placing a ¹³C "spy" at this position provides direct access to information about these fundamental processes.

This guide will navigate the core benefits of 5'-¹³C labeling, moving from the foundational principles of how this specific label enhances Nuclear Magnetic Resonance (NMR) spectroscopy to its application in deciphering complex metabolic networks and accelerating the development of novel therapeutics.

Probing the Conformational Landscape: 5'-¹³C Labeling and NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of biomolecules in solution. The introduction of a ¹³C label significantly enhances the information obtainable from NMR experiments.[1] Labeling specifically at the 5'-position offers unique advantages for elucidating the conformation of the nucleoside sugar-phosphate backbone.

The chemical shift of the 5'-carbon is exquisitely sensitive to the torsion angle γ, which describes the rotation around the C4'-C5' bond.[2][3] This rotation dictates the spatial relationship between the sugar ring and the phosphate group in a nucleotide, a critical determinant of overall nucleic acid architecture. By monitoring the ¹³C chemical shift of the 5'-carbon, researchers can gain precise information about the preferred conformation around this bond, distinguishing between the common gauche+, trans, and gauche- rotamers.

dot graph TD{ subgraph Conformational States of the γ Torsion Angle A["gauche+ (g+)"] -- "Rotation around C4'-C5'" -- B["trans (t)"] B -- "Rotation around C4'-C5'" -- C["gauche- (g-)"] end D[5'-¹³C Chemical Shift] --> E{NMR Spectrum} A --> D B --> D C --> D style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#202124,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF } Figure 1: The relationship between the γ torsion angle conformations and the resulting 5'-¹³C chemical shift observed in NMR spectroscopy.

Furthermore, the presence of an isolated ¹³C spin at the 5'-position simplifies complex NMR spectra. In uniformly labeled molecules, extensive ¹³C-¹³C scalar couplings can lead to signal splitting and spectral crowding, complicating analysis. Site-specific labeling at the 5'-position eliminates these couplings, resulting in sharper signals and facilitating unambiguous resonance assignment, which is particularly beneficial when studying large RNA molecules or protein-nucleic acid complexes.[4][5]

Experimental Protocol: A Generalized Approach for NMR Analysis of 5'-¹³C Labeled Nucleosides

-

Sample Preparation: Dissolve the 5'-¹³C labeled nucleoside or oligonucleotide in a suitable NMR buffer (e.g., phosphate buffer in D₂O) to a final concentration of 0.1-1.0 mM.

-

NMR Data Acquisition: Acquire a series of one-dimensional (1D) ¹³C and two-dimensional (2D) heteronuclear correlation spectra, such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence).

-

Chemical Shift Referencing: Reference the acquired spectra using an internal or external standard.

-

Resonance Assignment: Assign the ¹³C resonance corresponding to the 5'-carbon based on its characteristic chemical shift range and correlations in the 2D spectra.

-

Conformational Analysis: Compare the observed 5'-¹³C chemical shift to established values for different γ torsion angle rotamers to determine the predominant conformation.[2][3]

-

Dynamics Studies: Employ ¹³C relaxation experiments to probe the local motion and flexibility at the 5'-position.

Illuminating Metabolic Pathways: Tracing the Flow of Carbon

Metabolic flux analysis (MFA) using stable isotopes is a powerful methodology for quantifying the rates of metabolic reactions within a cell.[1] By supplying ¹³C-labeled precursors, such as glucose, researchers can track the incorporation of the label into various metabolites, thereby mapping the flow of carbon through intricate metabolic networks.

Site-specific 5'-¹³C labeling of nucleosides is particularly advantageous for studying the pentose phosphate pathway (PPP). The ribose sugar of nucleosides is synthesized via the PPP, a crucial pathway for producing NADPH and the precursor for nucleotide biosynthesis, ribose-5-phosphate. The carbons of the ribose ring are derived from specific carbons of glucose in a well-defined manner. The 5'-carbon of ribose originates from either C1 or C2 of glucose, depending on the route through the PPP. By using specifically labeled glucose precursors and analyzing the ¹³C enrichment at the 5'-position of the resulting nucleosides, the relative contributions of the oxidative and non-oxidative branches of the PPP can be accurately determined.[6][7][8][9]

dot graph TD{ subgraph Pentose Phosphate Pathway Tracing A["[1-¹³C]Glucose"] --> B{Oxidative PPP} C["[2-¹³C]Glucose"] --> B B --> D["[5-¹³C]Ribose-5-Phosphate"] D --> E["5'-¹³C Labeled Nucleosides"] end E --> F{Mass Spectrometry or NMR Analysis} style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#202124,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF } Figure 2: Simplified workflow for tracing the pentose phosphate pathway using ¹³C-labeled glucose and analyzing the resulting 5'-¹³C labeled nucleosides.

| Labeled Glucose Precursor | Expected Labeling at Ribose 5'-Position via PPP | Analytical Readout |

| [1-¹³C]Glucose | Labeled | Mass shift of +1 Da |

| [2-¹³C]Glucose | Labeled | Mass shift of +1 Da |

| Unlabeled Glucose | Unlabeled | Baseline mass |

Table 1: Expected labeling patterns at the 5'-position of ribose derived from specifically labeled glucose precursors via the pentose phosphate pathway.

Accelerating Drug Development: A Tool for Mechanistic and Pharmacokinetic Studies

Nucleoside analogs are a cornerstone of antiviral and anticancer therapies.[10][11][12][13] These drugs function by mimicking natural nucleosides and, upon incorporation into viral or cellular DNA or RNA, disrupt replication. The efficacy of these drugs is critically dependent on their intracellular phosphorylation, a process initiated at the 5'-hydroxyl group.

Site-specific ¹³C labeling at the 5'-position of nucleoside analog drug candidates provides an invaluable tool for their development and characterization.

-

Mechanism of Action Studies: By tracking the 5'-¹³C label, researchers can directly monitor the enzymatic phosphorylation of the drug to its active triphosphate form. This allows for the study of the kinetics of the responsible kinases and can help identify potential mechanisms of drug resistance related to impaired phosphorylation.[14][15]

-

Metabolic Fate and Pharmacokinetics: Following the metabolic fate of a drug is crucial for understanding its efficacy and potential toxicity. 5'-¹³C labeling enables the use of mass spectrometry to trace the absorption, distribution, metabolism, and excretion (ADME) of the nucleoside analog, providing a detailed picture of its pharmacokinetic profile.

-

Target Engagement: In some cases, the interaction of the phosphorylated nucleoside analog with its target enzyme (e.g., a viral polymerase) can be studied using NMR. The 5'-¹³C label can serve as a sensitive probe to monitor conformational changes upon binding.

dot graph TD{ subgraph Nucleoside Analog Activation A["5'-¹³C Labeled Nucleoside Analog"] --> B{"Cellular/Viral Kinases"} B --> C["5'-¹³C Labeled Monophosphate"] C --> D{"Further Phosphorylation"} D --> E["5'-¹³C Labeled Triphosphate (Active Drug)"] end E --> F{Target Enzyme Inhibition} style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style E fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF } Figure 3: The phosphorylation cascade of a 5'-¹³C labeled nucleoside analog to its active triphosphate form.

Synthesis of 5'-¹³C Labeled Nucleosides: A Methodological Overview

The synthesis of site-specifically labeled nucleosides can be achieved through both chemical and enzymatic approaches. Chemical synthesis offers precise control over the position of the label. A common strategy involves the synthesis of a ¹³C-labeled ribose or deoxyribose sugar, which is then coupled to the desired nucleobase.

Generalized Chemical Synthesis Protocol

A multi-step chemical synthesis is typically required to introduce a ¹³C label at the 5'-position of the ribose sugar.[16] While specific reaction conditions will vary depending on the target nucleoside, a general workflow is outlined below.

-

Preparation of a 5-Oxoribose Derivative: Start with a protected ribose derivative and selectively oxidize the 5'-hydroxyl group to an aldehyde.

-

¹³C Wittig Reaction: React the 5-oxoribose derivative with a ¹³C-labeled Wittig reagent (e.g., Ph₃P¹³CH₃I) to introduce the ¹³C label at the 5'-position and extend the carbon chain.

-

Transformation to the Labeled Ribose: A series of reactions, including asymmetric dihydroxylation, selective acylation, oxidative cleavage, and stereoselective reduction, are employed to convert the intermediate into the desired D-[5-¹³C]ribose derivative.

-

Glycosylation: Couple the ¹³C-labeled ribose derivative with the desired purine or pyrimidine base to form the nucleoside.

-

Deprotection: Remove the protecting groups to yield the final 5'-¹³C labeled nucleoside.

Enzymatic synthesis can also be employed, particularly for the production of labeled nucleotides from ¹³C-labeled precursors in cell-free systems or through microbial fermentation.[17][18]

Conclusion: A Versatile Tool for Advancing Research

Site-specific ¹³C labeling at the 5'-position of nucleosides is a sophisticated and powerful technique that offers a multitude of advantages for researchers across various scientific disciplines. From providing high-resolution structural information and delineating metabolic pathways to accelerating the development of life-saving drugs, the strategic placement of a ¹³C label at this critical position unlocks a wealth of information that would otherwise be inaccessible. As synthetic methodologies become more refined and analytical instrumentation continues to advance, the application of 5'-¹³C labeled nucleosides is poised to play an even more significant role in unraveling the complexities of the molecular world.

References

-

Harbison, G. S. (2001). Dependence of 13C NMR Chemical Shifts on Conformations of RNA Nucleosides and Nucleotides. Journal of Biomolecular NMR, 20(1), 39-50. [Link]

-

Kinugawa, Y., & Kawashima, E. (2002). Stereoselective synthesis of [5'-2H1][5'-13C]nucleosides. Nucleic Acids Research Supplement, (2), 19-20. [Link]

-

Harbison, G. S. (2001). Dependence of 13C NMR chemical shifts on conformations of rna nucleosides and nucleotides. Journal of biomolecular NMR, 20(1), 39-50. [Link]

-

Sundaralingam, M., & Parthasarathy, R. (1984). The occurence of the syn-C3' endo conformation and the distorted backbone conformations for C4'-C5' and P-O5' in oligo and polynucleotides. Journal of biomolecular structure & dynamics, 2(2), 353-372. [Link]

-

Richter, C., Gässler, J., & Schwalbe, H. (2007). Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes. Nucleic Acids Research, 35(19), e126. [Link]

- Saenger, W. (1984). Principles of Nucleic Acid Structure. Springer-Verlag.

-

Al-Hashimi, H. M. (2022). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical Reviews, 122(10), 9401-9451. [Link]

-

Schrittwieser, J. H., & Kroutil, W. (2023). Biocatalytic cascade transformations for the synthesis of C-nucleosides and N-nucleoside analogs. Biotechnology Advances, 62, 108077. [Link]

-

Lee, W. N., & Boros, L. G. (2014). Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose. Journal of visualized experiments : JoVE, (88), 51573. [Link]

-

Pradere, U., et al. (2014). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. Antiviral Research, 107, 43-60. [Link]

-

Altona, C. (1985). Carbon-13 NMR in conformational analysis of nucleic acid fragments. 4. The torsion angle distribution about the C3'-O3' bond in DNA constituents. Nucleic Acids Research, 13(4), 1273-1289. [Link]

-

Miclet, E., & Boisbouvier, J. (2017). Chemical Synthesis of 13C and 15N Labeled Nucleosides. Topics in Current Chemistry, 375(4), 66. [Link]

-

Downey, A. M., Pohl, R., & Hocek, M. (2017). Synthesis of Nucleosides through Direct Glycosylation of Nucleobases with 5-O-Monoprotected or 5-Modified Ribose: Improved Protocol, Scope, and Mechanism. The Journal of Organic Chemistry, 82(7), 3629-3641. [Link]

-

Creek, D. J., et al. (2016). Labelling of pentose phosphate pathway and purine nucleotides from 50% U-13C-glucose in BSF T. brucei. [Link]

-

Ludwig, J., & Eckstein, F. (1989). Rapid and efficient synthesis of nucleoside 5'-O-(1-thiotriphosphates), 5'-triphosphates and 2',3'-cyclophosphorothioates using 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one. The Journal of Organic Chemistry, 54(3), 631-635. [Link]

-

Scott, A. I., & Baxter, R. L. (1981). Studying enzyme mechanism by 13C nuclear magnetic resonance. Annual review of biophysics and bioengineering, 10, 243-264. [Link]

-

Mikhailov, S. N., & Karpeisky, M. Y. (2021). Antiviral nucleoside analogs. Acta Naturae, 13(2), 4-17. [Link]

-

de Graaf, R. A., & Behar, K. L. (2014). Studying Enzymes by In Vivo 13C Magnetic Resonance Spectroscopy. Frontiers in neuroenergetics, 6, 2. [Link]

-

van Winden, W. A., et al. (2005). Revisiting the 13C-label distribution of the non-oxidative branch of the pentose phosphate pathway based upon kinetic and genetic evidence. FEBS journal, 272(24), 6297-6311. [Link]

-

Pharmacy D-base. (2020, November 4). Antiviral agents The nucleoside analogues. [Link]

-

Pradere, U., et al. (2014). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Antiviral Research, 112, 51-69. [Link]

-

Richter, C., Gässler, J., & Schwalbe, H. (2007). Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes. Nucleic Acids Research, 35(19), e126. [Link]

-

Andersen, J. B., et al. (2014). Simplified presentation of 13C-labeling patterns of metabolites from incubation of cells with [2-13C]glucose representing the pentose phosphate pathway (PPP), glycolysis, and tricarboxylic acid (TCA) cycle activity. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 3. Dependence of 13C NMR chemical shifts on conformations of rna nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Revisiting the 13C-label distribution of the non-oxidative branch of the pentose phosphate pathway based upon kinetic and genetic evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Studying enzyme mechanism by 13C nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Studying Enzymes by In Vivo 13C Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Stereoselective synthesis of [5'-2H1][5'-13C]nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 18. researchgate.net [researchgate.net]

difference between uniformly labeled and 5'-13C specific deoxyadenosine

Technical Guide: Uniformly Labeled vs. 5'- C Specific Deoxyadenosine

Executive Summary

In the structural analysis of nucleic acids, the choice of isotopic labeling strategy—Uniformly Labeled (

While uniform labeling is the industry standard for de novo backbone assignment via triple-resonance NMR, it suffers from severe spectral crowding and rapid transverse relaxation in oligonucleotides >15 kDa. Conversely,

This guide delineates the mechanistic differences, experimental trade-offs, and specific protocols for utilizing these two distinct isotopic tools.

Structural and Isotopic Fundamentals

To select the correct reagent, one must understand the isotopic topology of the deoxyadenosine molecule.

Uniformly Labeled Deoxyadenosine ( -dA)[1]

-

Composition: All 10 carbon atoms (adenine base + deoxyribose sugar) and all 5 nitrogen atoms are replaced with stable isotopes (

). -

Mass Shift: +15 Da (approx) relative to natural abundance.

-

Key Feature: Every position is NMR-active. This creates a contiguous chain of coupled spins, allowing magnetization transfer through the entire molecule (e.g., from Base H8 to Sugar H1').

5'-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> C Specific Deoxyadenosine[1][2]

-

Composition: Only the carbon at the 5'-position (the exocyclic

group) is -

Mass Shift: +1 Da.

-

Key Feature: The spin system is isolated. There are no adjacent

neighbors. This eliminates one-bond

NMR Spectroscopy: The Primary Differentiator

The behavior of these two isotopologues in a magnetic field is radically different. The choice depends on whether you need global assignment or local dynamics.

The "Spectral Crowding" Problem (Uniform Labeling)

In uniformly labeled DNA, every carbon couples to its neighbors.

-

Coupling Constants: The one-bond coupling (

) is large (~35–45 Hz). In 2D or 3D spectra, this splits signals, reducing signal-to-noise (S/N) and increasing overlap. -

Relaxation: The high density of

and

The "Precision Probe" Solution (5'- C Specific)

By labeling only the 5' carbon, we exploit the unique geometry of the DNA backbone.

-

Backbone Torsion (

): The 5' carbon is central to the -

Sugar Pucker: The chemical shift of C5' is sensitive to the sugar conformation (C2'-endo vs. C3'-endo).

-

NOE Pathways: Because the C5' is isolated, Nuclear Overhauser Effect (NOE) measurements between H5'/H5'' and base protons (H8) are cleaner, providing precise distance constraints for structure calculations without "spin diffusion."

Visualization of Spectral Logic

Figure 1: Decision matrix for selecting isotopic labeling based on experimental NMR requirements.

Mass Spectrometry & Metabolic Flux Analysis (MFA)[3][4]

While NMR focuses on structure, Mass Spectrometry (MS) utilizes these labels to trace biochemical pathways.

Isotopologue Distribution

-

Uniform (

): In a mass spectrum, intact dA appears as the -

Specific (

): Appears as-

Example: In the Pentose Phosphate Pathway (PPP), the C1 of glucose is decarboxylated. If you feed

-glucose, the label is lost. If you feed

-

Experimental Protocol: Site-Specific Incorporation

To utilize 5'-

Protocol: Phosphoramidite Incorporation

Prerequisite: 5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-2'-deoxyadenosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite (

-

Design: Select the target sequence. Identify the specific Adenine residue to label (e.g., 5'-G-C-T-[dA*]-C-G-3').

-

Instrument Setup: Load the standard A, C, G, T phosphoramidites on ports 1-4 of the DNA synthesizer.

-

Modified Port: Dissolve the

dA phosphoramidite in anhydrous acetonitrile (0.1 M concentration) and load onto port 5 (or "X"). -

Coupling Cycle:

-

Detritylation: TCA removes the DMT group from the previous base.

-

Coupling: Activate port 5. The

amidite reacts with the 5'-OH of the growing chain. Note: Extend coupling time to 6-10 minutes for modified amidites to ensure >99% efficiency. -

Capping: Acetylates unreacted 5'-OH groups to prevent deletion mutations.

-

Oxidation: Iodine/Water converts the phosphite triester to a stable phosphate triester.

-

-

Cleavage & Deprotection: Incubate in concentrated Ammonium Hydroxide (55°C, 16 hrs) to cleave from the CPG support and remove base protecting groups.

-

Purification: Use HPLC (DMT-on) or PAGE to purify the full-length product.

-

QC: Verify mass using ESI-MS. The labeled oligo should show a mass shift of exactly +1.003 Da relative to the unlabeled control.

Comparative Data Summary

| Feature | Uniformly Labeled ( | 5'- |

| Primary Application | Global Structure Determination (NOE/Assignment) | Local Dynamics, Sugar Pucker, Torsion Angles |

| NMR Spectrum | Complex multiplets ( | Sharp singlets, high resolution |

| Coupling Info | Contains all | Contains only |

| Relaxation ( | Fast (Broad peaks) | Slow (Sharp peaks) |

| Mass Shift (dA) | +10 Da | +1 Da |

| Synthesis Method | Enzymatic (PCR/IVT) or Chemical | Chemical (Solid Phase) required for site-selectivity |

| Cost | Moderate | High (Custom Synthesis) |

Pathway Visualization: The 5' Carbon in DNA

The following diagram illustrates the structural context of the 5' carbon and why specific labeling isolates the backbone geometry.

Figure 2: Structural topology of the DNA backbone. The 5' carbon (green) is the specific site of labeling, isolating the gamma torsion angle.

References

-

Nikonowicz, E. P., & Pardi, A. (1992). Three-dimensional heteronuclear NMR studies of RNA. Nature, 355(6356), 184–186. Link

-

Fürtig, B., et al. (2003). NMR spectroscopy of RNA. ChemBioChem, 4(10), 936-962. Link

-

Cambridge Isotope Laboratories. (2023). Stable Isotope-Labeled Nucleic Acids and Related Compounds. Link

-

Zamboni, N., et al. (2009). 13C-based metabolic flux analysis. Nature Protocols, 4, 878–892. Link

-

Wenter, P., et al. (2006). A specific 13C-labeling strategy for the determination of the sugar pucker of DNA and RNA by NMR spectroscopy. Journal of Biomolecular NMR, 36, 115–125. Link

role of 2'-deoxyadenosine-5'-13C in structural biology research

Technical Whitepaper: 2'-Deoxyadenosine-5'- C as a Precision Probe in Structural Biology

Executive Summary

In the high-resolution structural analysis of nucleic acids, the sugar-phosphate backbone remains the most challenging region to characterize due to severe spectral overlap and rapid conformational averaging. While uniform

2'-Deoxyadenosine-5'-

The Structural Challenge: The Backbone "Blind Spot"

The DNA backbone is defined by six torsion angles (

-

The Problem: In non-labeled or uniformly labeled samples, the H5'/H5'' protons resonate in a narrow spectral window (4.0–4.5 ppm), making J-coupling measurement nearly impossible in large complexes.

-

The Solution: dA-5'-

C introduces a heteronuclear probe at the hinge of the deoxyribose ring, enabling:-

Spectral Dispersion: Spreading H5'/H5'' signals into the carbon dimension (~60–70 ppm).

-

Relaxation Analysis: Direct measurement of C5' relaxation rates (

) to quantify ps-ns timescale motions. -

Torsion Constraints: Measurement of heteronuclear couplings (

,

-

Core Applications & Mechanisms

Probing the Torsion Angle

The conformation of the exocyclic C5'-CH2 group (gauche+, gauche-, or trans) dictates the width of the major groove.

-

Mechanism: The chemical shift of the

C5' nucleus is sensitive to the -

Experimental Advantage: In a site-specific dA-5'-

C sample, the absence of

Quantifying Sugar Pucker (N-type vs. S-type)

While C1' and C3' are traditional probes for sugar pucker (C2'-endo vs. C3'-endo), the C5' label provides complementary data via the

-

Protocol: High-resolution H5'-C5' HSQC experiments reveal cross-peaks that are sensitive to the ring current effects of the adenine base. The "South" (B-form) to "North" (A-form) transition shifts the C5' environment, which can be tracked during drug titration.

Dynamics and Entropy

The C5' methylene group is an excellent probe for local entropy.

-

Order Parameters (

): By measuring -

Significance: A drop in

at specific Adenine sites often precedes unwinding or base-flipping events required for helicase activity or transcription factor binding.

Experimental Workflow

The following protocol outlines the integration of dA-5'-

Phase 1: Sample Preparation

-

Synthesis: Use solid-phase phosphoramidite chemistry.[1]

-

Input: 5'-Dimethoxytrityl-N-benzoyl-2'-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (selectively

C labeled at C5'). -

Coupling: Standard cycle (coupling time 2-3 mins).

-

Purification: PAGE or HPLC (DMT-on/off) is critical to remove failure sequences which can crowd the aromatic region.

-

-

Annealing: Dissolve in NMR buffer (typically 10-100 mM NaPi, pH 6.5, 100 mM NaCl). Heat to 95°C for 5 mins, cool slowly to room temperature to ensure duplex formation.

Phase 2: NMR Acquisition (Pulse Sequence Logic)

-

Experiment A: 2D

HSQC (Constant Time):-

Purpose: Assign H5'/H5'' protons.

-

Setting: Set

C carrier to ~65 ppm. Spectral width ~20 ppm in F1.

-

-

Experiment B: 3D HCN (H5'/5''-C5'-N9):

-

Purpose: Link the sugar to the base. This confirms the assignment of the Adenine H8 to its own sugar.

-

Flow: Magnetization transfers from H5'/H5''

C5'

-

-

Experiment C: 31P-spin-echo difference:

-

Purpose: Measure

to constrain the

-

Phase 3: Data Analysis

-

Extract chemical shifts (

). -

Calculate

upon ligand binding. -

Input derived distance/torsion constraints into molecular dynamics (e.g., XPLOR-NIH or AMBER).

Visualization: Logic & Pathways

Diagram 1: The Strategic Role of dA-5'- C in Structure Determination

Caption: Workflow relating the specific isotope label to critical structural parameters (

Diagram 2: Magnetization Transfer Pathway (HCN Experiment)

Caption: Magnetization flow. The isolation of

Comparative Data: Labeled vs. Unlabeled

| Feature | Unlabeled / Uniform | Site-Specific dA-5'- | Benefit |

| Spectral Region | Crowded (4.0-4.5 ppm | Distinct (~65 ppm | Unambiguous assignment of H5'/H5'' |

| Coupling Analysis | Complex multiplets ( | Simplified doublets ( | Precise measurement of |

| Relaxation | Contaminated by C-C dipolar couplings | Isolated C-H vector | Accurate backbone dynamics ( |

| Cost | High (if uniform) | Moderate (Synthesis required) | High-value data for critical sites |

Case Study: Drug Binding to G-Quadruplexes

Context: G-quadruplexes (G4) are targets for oncogene suppression. The loops connecting G-tetrads often contain Adenines that determine the loop topology (edgewise vs. diagonal).

Experiment:

-

Labeling: Incorporate dA-5'-

C at the loop positions of the c-MYC promoter G4. -

Observation: Upon binding of a ligand (e.g., TMPyP4), the C5' chemical shift of the loop Adenine shifts by 1.2 ppm.

-

Interpretation: The shift indicates a transition in the

torsion angle, suggesting the loop reorients to accommodate the drug. -

Validation: NOE cross-peaks between the drug protons and the labeled H5'/H5'' confirm the binding pocket location.

References

-

Van Dam, L., et al. (2002).[2] "Solid-state NMR determination of sugar ring pucker in 13C-labeled 2'-deoxynucleosides." Biophysical Journal.[2][3]

-

Fürtig, B., et al. (2003). "NMR spectroscopy of RNA." ChemBioChem (Context on sugar-backbone dynamics).

-

Würtz, P., et al. (2017). "Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR." Nucleic Acids Research.

-

Altona, C., & Sundaralingam, M. (1972).[4] "Conformational analysis of the sugar ring in nucleosides and nucleotides." Journal of the American Chemical Society.[4] [4]

-

Cambridge Isotope Laboratories. "2'-Deoxyadenosine (13C, 15N) Product Specifications."

(Note: While specific papers solely on "5'-13C dA" are rare, the methodology is derived from established site-specific labeling protocols cited above.)

Sources

- 1. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solid-state NMR determination of sugar ring pucker in (13)C-labeled 2'-deoxynucleosides [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 13C NMR relaxation and conformational flexibility of the deoxyribose ring - PMC [pmc.ncbi.nlm.nih.gov]

solubility characteristics of 13C-labeled deoxyadenosine monohydrate in water vs DMSO

Topic: Solubility Characteristics of 13C-Labeled Deoxyadenosine Monohydrate in Water vs. DMSO Content Type: In-depth Technical Guide

Optimizing Solvation for NMR, Metabolic Flux, and Pharmaceutical Applications

Executive Summary

This guide addresses the physicochemical behavior of 13C-labeled 2'-deoxyadenosine monohydrate (13C-dA·H₂O) . While isotopic labeling (12C → 13C) has negligible impact on thermodynamic solubility constants, it fundamentally alters the operational solubility strategy due to the high cost of material and specific detection requirements (e.g., NMR sensitivity).

Core Insight: 13C-dA·H₂O exhibits a bifurcated solubility profile :

-

Water (Physiological): Sparingly soluble (~7 mg/mL at 25°C). High risk of precipitation and acid-catalyzed hydrolysis.

-

DMSO (Stock/Analytical): Highly soluble (>50 mg/mL).[1] Superior stability and ideal for high-concentration NMR stocks.

Physicochemical Profile & Isotopic Considerations

Understanding the solute's fundamental properties is the first step in protocol design. The "monohydrate" designation is critical; ignoring the water of crystallization will lead to a 6.7% error in molarity calculations .

Table 1: Comparative Physicochemical Properties

| Property | 13C-Labeled (Monohydrate) | Unlabeled (Anhydrous) | Technical Implication |

| Formula | [13C]₁₀H₁₃N₅O₃ · H₂O | C₁₀H₁₃N₅O₃ | 13C-dA·H₂O requires MW adjustment for stoichiometry. |

| MW ( g/mol ) | ~270.3 (Fully labeled) | 251.24 | Mass-to-molar conversion factor differs. |

| Solubility (Water) | ~7 mg/mL (26 mM) | ~5–7 mg/mL | Low. Risk of precipitation if cooled. |

| Solubility (DMSO) | >50 mg/mL (>185 mM) | >50 mg/mL | High. Preferred for stock solutions.[1][2] |

| pKa (N1) | ~3.8 | ~3.8 | Susceptible to depurination at pH < 4. |

| Hygroscopicity | Moderate | Low | Protect from moisture to prevent hydrolysis. |

The "Isotope Effect" on Solubility: Contrary to common misconceptions, replacing 12C with 13C does not statistically alter the dipole moment or hydrogen bonding capability of the nucleoside. Therefore, Ksp (solubility product constant) remains effectively identical. However, the application of solubility limits changes:

-

For 12C-dA: Saturating water (heating to dissolve) is acceptable because material is cheap.

-

For 13C-dA: Saturating water is negligent . If the temperature drops, the expensive isotope precipitates and may be lost to filtration or adhesion.

Solubility Analysis: Water vs. DMSO[1]

Aqueous Solubility (The Physiological Challenge)

In water, deoxyadenosine's purine ring drives hydrophobic stacking, while the sugar moiety forms hydrogen bonds. This competition results in sparing solubility .

-

Saturation Limit: At 25°C, the safe working concentration is ~7.14 mg/mL (approx. 26 mM) .

-

Temperature Dependence: Solubility increases significantly at 60°C (up to ~50 mg/mL), but this is not recommended for 13C-labeled stocks.

-

Risk 1 (Precipitation): Upon cooling to room temperature or 4°C, the solution becomes supersaturated and will precipitate, leading to heterogeneous dosing.

-

Risk 2 (Degradation): Heating aqueous purines accelerates N-glycosidic bond hydrolysis (depurination), releasing free adenine and destroying the labeled nucleoside.

-

DMSO Solubility (The Analytical Standard)

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that disrupts the purine stacking interactions more effectively than water without donating protons that catalyze hydrolysis.

-

Saturation Limit: Easily achieves 50–100 mg/mL (185–370 mM) with mild sonication.

-

Stability: 13C-dA is chemically stable in anhydrous DMSO for months at -20°C.

-

NMR Utility: The high concentration achievable in DMSO-d6 is crucial for 13C-NMR, which suffers from low sensitivity (gyromagnetic ratio is 1/4 of 1H).

Experimental Protocols

Protocol A: Preparation of High-Stability Stock Solution (Recommended)

Use this for long-term storage and NMR studies.

-

Calculate Mass: Weigh the 13C-dA·H₂O powder.

-

Correction:

-

-

Solvent Choice: Use fresh, anhydrous DMSO (Grade: Molecular Biology or NMR).

-

Warning: Old DMSO absorbs water from air, which reduces solubility and introduces hydrolysis risk.

-

-

Dissolution:

-

Storage: Aliquot into amber glass vials (to minimize plasticizer leaching) and store at -20°C or -80°C.

Protocol B: Preparation of Aqueous Working Solution

Use this for cell culture or enzymatic assays.

-

Thaw: Bring the DMSO stock (Protocol A) to room temperature.

-

Dilution: Slowly add the DMSO stock to the aqueous buffer (PBS or media) while vortexing.

-

Rule of Thumb: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity in cell assays.

-

Example: To make 10 mL of 100 µM treatment media:

-

Prepare 20 mM DMSO stock.

-

Add 50 µL stock to 9.95 mL media.

-

-

-

Filtration: If sterility is required, use a 0.22 µm PES or PVDF filter. Do not use Nylon (nucleosides can bind).

Visualizing the Workflow

Diagram 1: Solvation & Stability Decision Matrix

This diagram illustrates the critical decision pathways for handling 13C-dA based on the end-use application, highlighting the risks of aqueous heating.

Caption: Workflow for solubilizing 13C-dA. The Red path indicates high-risk aqueous heating; the Green path indicates the stable DMSO protocol.

Diagram 2: Molecular Stability & Interaction

This diagram details the mechanistic interactions in different solvents.

Caption: Mechanistic comparison of solvation. DMSO stabilizes the molecule via dipole interactions; Water promotes stacking (insolubility) and hydrolysis.

References

-

Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. Retrieved from [Link]

-

Tarasiuk, A., et al. (1994).[4] Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature. Archivum Immunologiae et Therapiae Experimentalis. Retrieved from [Link]

Sources

Technical Guide: Applications of Stable Isotope Labeled Purine Nucleosides in Metabolic Studies

Executive Summary

The transition from static metabolite profiling to dynamic metabolic flux analysis (MFA) represents a paradigm shift in modern biochemistry. While static measurements reveal what is present, they fail to quantify how fast pathways are active. Stable isotope-labeled purine nucleosides (e.g.,

This guide provides a rigorous technical framework for deploying these tracers, moving beyond basic theory into actionable, self-validating experimental protocols.

Part 1: Mechanistic Foundations & Tracer Selection

The Biological Imperative: De Novo vs. Salvage

Purine metabolism is a bifurcated system.[3] Cells can synthesize purines from scratch (de novo) using glucose and amino acids, or recycle degraded bases (salvage).[1]

-

De Novo Synthesis: Energetically expensive (requires ~6 ATP). Dominant in proliferating cells.

-

Salvage Pathway: Energetically efficient (requires 1 ATP).[1] Dominant in differentiated tissue and specific disease states (e.g., Lesch-Nyhan syndrome, certain leukemias).

Why use labeled nucleosides?

Using general tracers like [U-

Tracer Selection Strategy

The choice of isotope determines the biological question you can answer.

| Label Type | Tracer Example | Primary Application | Mechanistic Rationale |

| Nitrogen-15 ( | [U- | Base recycling & Interconversion | The purine ring is stable. |

| Carbon-13 ( | [U- | Ribose-Base integrity | Tracks whether the nucleoside stays intact. If the ribose is cleaved (via PNP), the |

| Dual Label ( | [U- | Bond cleavage kinetics | Allows simultaneous tracking of the base (N) and sugar (C). Discrepancy in downstream enrichment ratios indicates glycosidic bond cleavage. |

| Deuterium ( | [2,8- | Pharmacokinetics (PK) | Used primarily as an Internal Standard (IS) for quantitation due to lower cost, but beware of D-H exchange in acidic conditions. |

Part 2: Visualization of Metabolic Pathways

The following diagram illustrates the flow of labeled purines through the salvage and de novo networks, highlighting key enzymatic nodes.

Caption: Flux map showing entry points for labeled nucleosides (Red) and the salvage loops (Green) vs. degradation (Grey).

Part 3: Technical Workflow & Protocols

Experimental Design: Pulse-Chase vs. Steady State

-

Isotopic Steady State: Cells are grown in labeled media until saturation (usually 24-48h).

-

Goal: Determine the fractional contribution of salvage vs. de novo pathways to the total pool.

-

-

Dynamic Flux (Pulse-Chase): Cells are pulsed with label for short intervals (e.g., 5, 15, 30, 60 min).

-

Goal: Calculate turnover rates (

) and synthesis velocity.

-

Protocol: Extraction of Purine Nucleotides

Scientific Integrity Note: Nucleotides (ATP, GTP) are highly labile. Enzymatic degradation occurs within seconds of cell lysis. Metabolism quenching is the most critical step.

Step-by-Step Methodology:

-

Quenching: Rapidly wash cells (on plate) with ice-cold PBS to remove extracellular label. Immediately aspirate.

-

Extraction: Add -80°C Extraction Solvent (80% Methanol / 20% Water) directly to the monolayer.

-

Volume: 500 µL per

cells. -

Internal Standard: Spike extraction solvent with 1 µM [U-

C,

-

-

Lysis: Scrape cells on dry ice. Transfer slurry to pre-chilled tubes.

-

Disruption: Vortex vigorously (30s) or sonicate (5 cycles, 4°C).

-

Precipitation: Incubate at -80°C for 1 hour to precipitate proteins.

-

Clarification: Centrifuge at 20,000 x g for 15 min at 4°C.

-

Drying: Transfer supernatant to fresh tubes. Evaporate to dryness under nitrogen stream (avoid heat >30°C).

-

Reconstitution: Reconstitute in 100 µL LC-MS mobile phase (e.g., 10 mM Ammonium Acetate pH 9 / Acetonitrile 50:50).

Analytical Method: LC-MS/MS (HILIC)

Reverse-phase (C18) chromatography poorly retains polar nucleotides (ATP, GTP). HILIC (Hydrophilic Interaction Liquid Chromatography) is the gold standard.

| Parameter | Setting / Specification |

| Column | ZIC-pHILIC or Amide-HILIC (2.1 x 100 mm, 3.5 µm) |

| Mobile Phase A | 20 mM Ammonium Carbonate (pH 9.2) + 0.1% NH4OH |

| Mobile Phase B | 100% Acetonitrile |

| Gradient | 80% B to 20% B over 15 mins |

| MS Mode | Negative ESI (for nucleotides), Positive ESI (for nucleosides) |

| Detection | MRM (Quantitation) or High-Res (Orbitrap/Q-TOF for isotopologues) |

Part 4: Key Applications

Application A: Quantifying Salvage Pathway Activity in Cancer

Tumors often upregulate salvage enzymes to resist antifolates (drugs that block de novo synthesis).

-

Experiment: Treat cells with Methotrexate (MTX). Co-incubate with [U-

N]-Hypoxanthine. -

Readout: Measure the M+4 isotopologue of ATP.

-

Interpretation: If ATP M+4 increases significantly post-MTX treatment, the tumor is compensating via HGPRT-mediated salvage. This identifies HGPRT as a secondary drug target.

Application B: Nucleoside Analog Drug Development

Nucleoside analogs (e.g., Cladribine, Gemcitabine, Remdesivir) are prodrugs requiring intracellular phosphorylation.

-

Challenge: Is the drug being phosphorylated efficiently?

-

Protocol: Co-dose the drug with a trace amount of stable isotope-labeled natural nucleoside (e.g.,

C-Adenosine). -

Analysis: Compare the phosphorylation rate of the natural tracer vs. the drug.

-

Ratio < 1: The drug is a poor substrate for the kinase (bottleneck identified).

-

Ratio > 1: The drug is efficiently activated.

-

Application C: RNA/DNA Turnover Rates

By measuring the incorporation of labeled nucleosides into RNA/DNA, researchers can calculate synthesis rates without radioactive thymidine.

-

Method: Digest extracted RNA/DNA into single nucleosides using Nuclease P1 and Phosphodiesterase. Analyze free nucleosides via LC-MS.

-

Calculation:

Part 5: Data Interpretation & Visualization

Mass Isotopomer Distribution (MID)

Raw MS data must be corrected for the natural abundance of isotopes (e.g., naturally occurring

-

M+0: Unlabeled metabolite.

-

M+n: Metabolite with n labeled atoms.

Analytical Workflow Diagram

Caption: End-to-end workflow from tracer incubation to flux calculation.

References

-

Lane, A. N., & Fan, T. W. (2015). Nucleic acid analysis by stable isotope-resolved metabolomics (SIRM). Journal of Biomolecular NMR.

-

Su, X., et al. (2019). Quantitative Fluxomics of Circulating Metabolites. Cell Metabolism.

-

Lu, W., et al. (2017). Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer. Nature Protocols.

-

Cambridge Isotope Laboratories. (2023). Metabolic Flux Analysis: Application Note on Nucleotide Biosynthesis.

-

BenchChem. (2025).[4] Applications of Stable Isotope-Labeled Adenosine: Application Notes and Protocols.

Sources

Methodological & Application

Application Note: Site-Specific Incorporation of 2'-Deoxyadenosine-5'-13C into Oligonucleotides

Introduction & Scientific Rationale

The structural dynamics of DNA are governed by the conformational flexibility of the sugar-phosphate backbone. While X-ray crystallography provides static snapshots, Nuclear Magnetic Resonance (NMR) is the premier tool for observing dynamic solution-state behaviors.

The incorporation of 2'-deoxyadenosine-5'-13C (5'-

This Application Note details a high-fidelity protocol for converting the raw isotope-labeled nucleoside into a phosphoramidite and its subsequent incorporation into DNA.

Key Challenges Addressed

-

Isotope Cost: The starting material is extremely high-value. The protocol utilizes transient protection strategies to minimize steps and maximize yield.

-

Coupling Efficiency: Standard synthesizer protocols are insufficient for precious monomers; we define "Precious Monomer" cycle parameters.

-

Stereochemical Integrity: Preserving the label position relative to the phosphodiester backbone.

Chemical Synthesis of the Phosphoramidite Monomer[1][2][3][4][5]

The transformation of 2'-deoxyadenosine-5'-13C into a synthesis-ready phosphoramidite involves three critical phases. We utilize the Transient Protection method for N6-benzoylation, which is superior to classical methods for high-value substrates as it is a "one-pot" procedure.

Phase A: N6-Benzoylation (Transient Protection Strategy)

Rationale: Classical protection involves multiple steps (protection, benzoylation, selective deprotection). Transient protection uses trimethylsilyl chloride (TMSCl) to temporarily mask the 3' and 5' hydroxyls, allowing selective benzoylation of the N6 exocyclic amine, followed by in-situ hydrolysis of the silyl ethers.

Reagents:

-

Starting Material: 2'-deoxyadenosine-5'-13C (dried in vacuo over

).

Protocol:

-

Drying: Co-evaporate the nucleoside (1 eq) with anhydrous pyridine (

) to remove all traces of water. Resuspend in anhydrous pyridine. -

Transient Silylation: Cool to 0°C. Add TMSCl (5 eq) dropwise. Allow to stir for 30 mins. Mechanism: 3'-OH and 5'-OH are silylated; N6 remains free.

-

Acylation: Add Benzoyl Chloride (1.1 eq) dropwise. Stir at room temperature for 2 hours. Mechanism: The N6 amine is benzoylated.[2]

-

Hydrolysis: Cool to 0°C. Add water (10 eq) followed by aqueous ammonia (29%) to quench. Stir for 15 mins to cleave the unstable O-silyl ethers while retaining the stable N-benzoyl amide.

-

Workup: Partition between DCM and

. Dry organic layer over

Phase B: 5'-Dimethoxytritylation

Critical Note: The DMT group attaches to the oxygen bonded to the

Protocol:

-

Dissolve N6-Bz-dA-5'-

C in anhydrous pyridine. -

Add DMT-Cl (1.2 eq) and catalytic DMAP.

-

Stir at RT for 3-4 hours. Monitor by TLC (DCM:MeOH 95:5). The product will appear as a distinct orange spot upon acid staining.

-

Purification: Flash chromatography on silica gel (pre-equilibrated with 1% triethylamine to prevent detritylation).

Phase C: 3'-Phosphitylation[3]

Rationale: This step creates the reactive species for the synthesizer.[5] The P(III) species is highly sensitive to oxidation (air) and hydrolysis (water).

Reagents:

-

2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.1 eq).

-

DIPEA (Diisopropylethylamine) (3 eq).

-

Solvent: Anhydrous DCM (degassed).

Protocol:

-

Dissolve the 5'-DMT protected nucleoside in anhydrous DCM under Argon.

-

Add DIPEA.[3]

-

Add the phosphitylating reagent dropwise.

-

Stir for 1 hour.

-

Quench: Add degassed methanol (0.5 mL).

-

Purification: Rapid filtration through a short silica plug using degassed Hexane:Acetone:TEA (80:19:1). Do not use acid or prolonged exposure to silica.

-

Lyophilization: Freeze in benzene and sublime to yield a white powder.

Visualization: Chemical Synthesis Workflow

Figure 1: Chemical workflow converting the 13C-labeled nucleoside to a synthesis-competent phosphoramidite using transient protection.

Automated Synthesis Protocol (Precious Monomer Cycle)

Standard coupling protocols (20-30 seconds) are designed for excess reagents. For 5'-

Reagent Preparation

-

Concentration: Dissolve the labeled phosphoramidite at 0.12 M (standard is 0.1 M) in anhydrous Acetonitrile (ACN).

-

Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI). ETT is preferred for faster kinetics.

-

Bottle: Use a conical "V-vial" adapter on the synthesizer to ensure the pickup line sits at the absolute bottom, minimizing dead volume (waste).

The "Isotope Coupling" Cycle

| Step | Function | Standard Condition | Isotope Condition | Rationale |

| 1 | Deblocking | 3% TCA in DCM, 60s | 3% TCA in DCM, 60s | No change; removes DMT from previous base. |

| 2 | Wash | ACN | ACN (Double Wash) | Ensure absolutely no TCA remains; acid destroys the incoming phosphoramidite. |

| 3 | Coupling | 20-30 sec wait | 600 sec (10 min) wait | CRITICAL: Extended contact time drives reaction to completion with lower equivalents. |

| 4 | Capping | Ac2O / N-Me-Im | Ac2O / N-Me-Im | Caps unreacted 5'-OH to prevent deletion sequences. |

| 5 | Oxidation | Iodine / Water | Iodine / Water | Converts P(III) to stable P(V) phosphate.[6] |

Note on Yield: If the coupling efficiency (measured by trityl monitor) drops below 98% for this step, pause the synthesis. Do not proceed. The cost of failure at this step is too high.

Deprotection and Purification[4][9][10][11][12][13]

Deprotection

The N6-Benzoyl group requires standard deprotection conditions.

-

Reagent: Ammonium Hydroxide (28-30%).

-

Condition: 55°C for 12-16 hours (or 65°C for 4 hours).

-

Note: If "UltraMild" reagents were used for other bases (e.g., Pac-dA), use Potassium Carbonate in Methanol. However, for standard Bz-protected 13C-dA, Ammonia is safe.

Purification (HPLC)

Due to the isotopic label, the physical properties (retention time) are identical to non-labeled DNA. Purification targets failure sequences (n-1).

-

DMT-ON Purification: Leave the final DMT group on.

-

RP-HPLC: Run on a C18 column. The hydrophobic DMT group shifts the full-length product away from failure sequences.

-

On-Column Detritylation: Remove DMT with dilute TFA, then elute the pure oligo.

Quality Control (QC)

Before committing the monomer to the synthesizer, verify the structure.

Table 1: QC Specifications for 5'-

| Test | Method | Acceptance Criteria |

| Purity | Single peak at ~149 ppm (singlet). No peaks at 10-20 ppm (oxidized P(V)). | |

| Identity | Presence of iPr groups (1.1 ppm), DMT (3.7 ppm), and Benzoyl aromatics. | |

| Isotope Check | Enhanced doublet/singlet at ~64 ppm (C5'). Coupling to P may be visible. | |

| Water Content | Karl Fischer | < 30 ppm (Strictly anhydrous). |

Visualization: Solid Phase Cycle

Figure 2: The solid-phase synthesis cycle. Step 2 (Coupling) requires extended time (600s) and high-concentration monomer for the

References

-

Santos, R. A., et al. (1989).[7] Determination of the DNA sugar pucker using carbon-13 NMR spectroscopy. Biochemistry, 28(24), 9372-9378. Retrieved from [Link]

-

Glen Research. (n.d.). 5'-Phosphorylations - Now Compatible with DMT-On Purification. Glen Report 8.22. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 7. pubs.acs.org [pubs.acs.org]

Application Note: Quantitative Analysis of 2'-deoxyadenosine in Biological Matrices using 2'-deoxyadenosine-5'-¹³C as an Internal Standard by LC-MS/MS

Introduction: The Imperative for Accuracy in Bioanalysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a pillar of modern bioanalytical science, offering unparalleled sensitivity and selectivity for quantifying molecules in complex biological matrices. However, the accuracy and reliability of these measurements are susceptible to various sources of error, including sample loss during preparation, variability in instrument response, and matrix effects.[1][2] Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the target analyte, are a particularly insidious challenge that can compromise data integrity.[1][3]

To surmount these obstacles, the principle of isotope dilution mass spectrometry (IDMS) is employed, utilizing a stable isotope-labeled internal standard (SIL-IS). A SIL-IS is a form of the analyte where one or more atoms have been replaced with a heavier, non-radioactive isotope (e.g., ¹³C, ¹⁵N, ²H).[1] When a known quantity of the SIL-IS is added to a sample at the outset of the preparation workflow, it experiences the same physical and chemical variations as the endogenous, unlabeled analyte.[3] By measuring the ratio of the analyte to the SIL-IS, these variations are effectively normalized, leading to highly accurate and precise quantification. This approach is widely considered the "gold standard" in quantitative mass spectrometry.[4][5]

This application note provides a comprehensive guide to the use of 2'-deoxyadenosine-5'-¹³C as an internal standard for the precise quantification of 2'-deoxyadenosine (dA) in biological samples.

The Superiority of ¹³C-Labeled Internal Standards

While various stable isotopes can be used, carbon-13 (¹³C) labeled standards offer distinct advantages over their more common deuterated (²H or D) counterparts.[6]

-